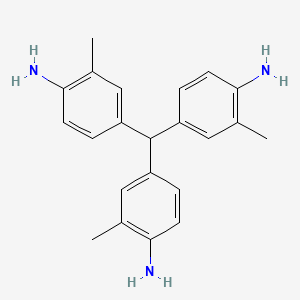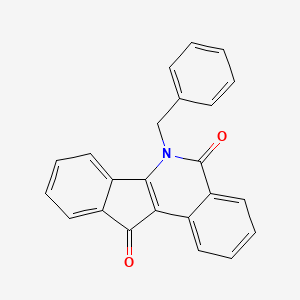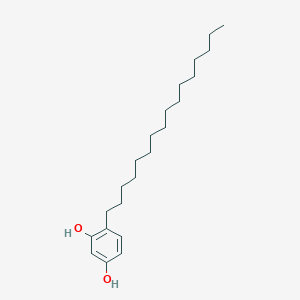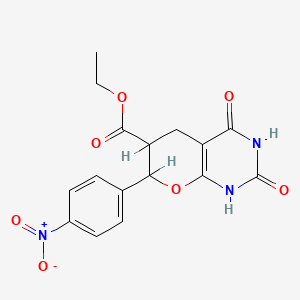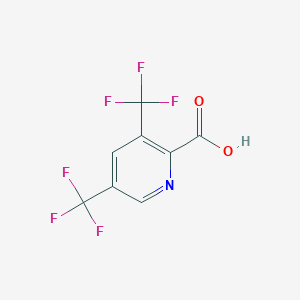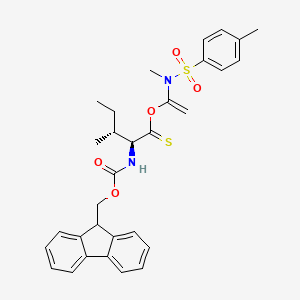![molecular formula C18H24ClN9O4S3 B12814490 7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)
7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefotiam hydrochloride is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria . As a beta-lactam antibiotic, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through its affinity for penicillin-binding proteins . This compound is commonly used in the treatment of various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cefotiam hydrochloride involves several key steps. The starting material is typically a cephalosporin nucleus, which undergoes acylation with a thiazole derivative to form the intermediate compound. This intermediate is then reacted with a tetrazole derivative to yield cefotiam . The reaction conditions often involve the use of organic solvents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of cefotiam hydrochloride involves large-scale synthesis using similar reaction steps as described above. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form . The compound is then formulated into various dosage forms, including sterile powders for injection .
Análisis De Reacciones Químicas
Types of Reactions: Cefotiam hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive products.
Oxidation: The thiazole ring can undergo oxidation, resulting in the formation of sulfoxides or sulfones.
Substitution: The tetrazole ring can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Inactive hydrolyzed products.
Oxidation: Sulfoxides or sulfones.
Substitution: Substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
Cefotiam hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Applied in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
The bactericidal activity of cefotiam hydrochloride results from its inhibition of the final cross-linking stage of peptidoglycan production, which is essential for bacterial cell wall synthesis . By binding to penicillin-binding proteins, cefotiam hydrochloride disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria .
Comparación Con Compuestos Similares
Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Ceftriaxone: Known for its longer half-life and broader spectrum of activity compared to cefotiam hydrochloride.
Ceftazidime: Notable for its activity against Pseudomonas aeruginosa, which cefotiam hydrochloride lacks.
Uniqueness of Cefotiam Hydrochloride: Cefotiam hydrochloride is unique in its specific activity profile and pharmacokinetic properties. It has a relatively short half-life and is rapidly absorbed following intramuscular injection, making it suitable for treating acute infections . Additionally, its resistance to certain beta-lactamases produced by Gram-negative bacteria enhances its effectiveness against a broader range of pathogens .
Propiedades
Fórmula molecular |
C18H24ClN9O4S3 |
|---|---|
Peso molecular |
562.1 g/mol |
Nombre IUPAC |
7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H23N9O4S3.ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);1H |
Clave InChI |
SVSFIELZISOJDT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


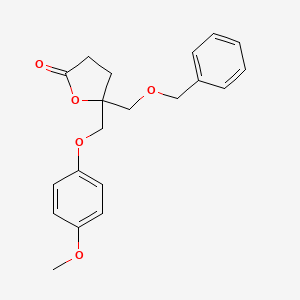

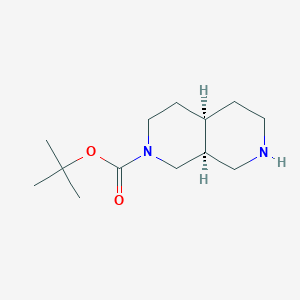
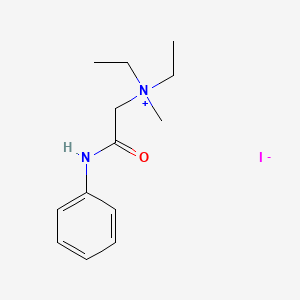
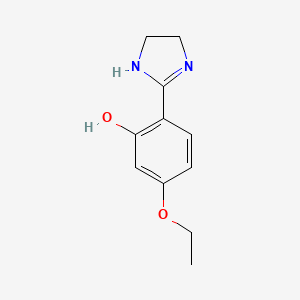
![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
